![molecular formula C11H9N3OS B2453243 (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone CAS No. 1448076-65-0](/img/structure/B2453243.png)
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone, also known as PPM1K inhibitor, is a small molecule compound that has gained attention in recent years due to its potential therapeutic applications. This compound has been studied for its ability to inhibit the activity of PPM1K, an enzyme involved in various cellular processes, including DNA damage response, cell cycle regulation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Synthesis of PET Agents for Parkinson's Disease Imaging
The synthesis and evaluation of [11C]HG-10-102-01, a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, was achieved with high radiochemical yield and purity. The process involved a multi-step synthesis from 2,4,5-trichloropyrimide and 3-methoxy-4-nitrobenzoic acid, leading to the reference standard and its precursor. The final PET tracer was prepared through O-[11C]methylation, showcasing a significant advancement in the development of diagnostic tools for Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Acid-Base Properties and Complex Formation
Research into the acid-base properties and complex-forming abilities of 4,6-dimethyl-2-(1H)-pyrimidinone (thione) with dysprosium(III) tris(acetylacetonate) revealed unique coordination behaviors influenced by the compound's basicity and acidity. This study provides valuable insights into the design of complex compounds with specific coordination characteristics, useful in various scientific and industrial applications (Pod''yachev, Mustafina, Ermolaeva, Vul'fson, & Pashkurov, 1994).
Development of Precipitation-Resistant Formulations
Investigations into the development of a suitable formulation for ((R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone, a compound intended for arrhythmia treatment, demonstrated the importance of solubilized, precipitation-resistant formulations. This approach resulted in higher plasma concentrations across various species, highlighting a critical factor in the pharmacokinetic optimization of poorly soluble compounds for clinical evaluation (Burton, Ying, Gandhi, West, Huang, Zhou, Shah, Chen, & Shen, 2012).
Synthesis of Novel Fused Chromone–Pyrimidine Hybrids
A novel synthesis method for 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and related derivatives through ANRORC rearrangement of 3-benzoyl chromones with benzamidines was developed. This process highlights an efficient route to synthesize chromone–pyrimidine hybrids, which are of interest for their potential pharmacological activities (Sambaiah, Raghavulu, Kumar, Yennam, & Behera, 2017).
Exploration of Thiopyrimidine Derivatives
A comprehensive study on the structural parameters, electronic properties, and nonlinear optical exploration of thiopyrimidine derivatives revealed their significant potential in medicine and nonlinear optics. The findings from DFT and TDDFT analyses confirmed the NLO properties and provided a basis for further exploration in optoelectronic applications (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
Wirkmechanismus
Target of Action
The compound 6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, also known as (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone, is a synthetic thiophene derivative . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various targets and induce changes in cellular processes . For instance, they have been shown to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways. They play a vital role in the advancement of organic semiconductors , and exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . They also inhibit de novo purine biosynthesis at 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. Thiophene derivatives have been reported to exhibit potent anti-inflammatory effects . They are also known to inhibit certain enzymes involved in purine biosynthesis, which could potentially lead to anticancer effects .
Eigenschaften
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c15-11(10-2-1-3-16-10)14-5-8-4-12-7-13-9(8)6-14/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFPOBNRFHSGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

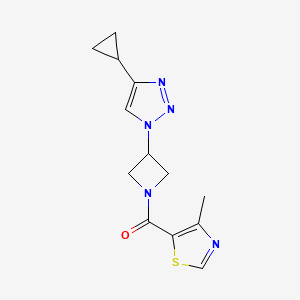
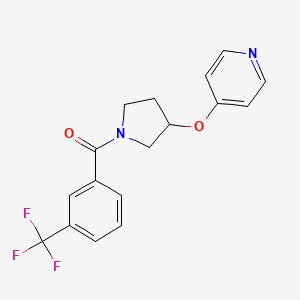
![7-chloro-5-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2453166.png)
![N-(3-methoxyphenyl)-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2453167.png)
![6-Acetyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453169.png)
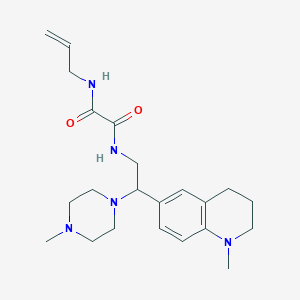
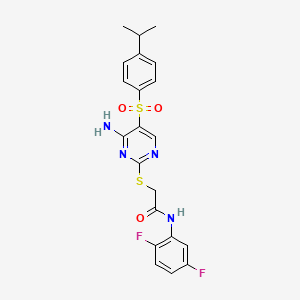
![Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2453176.png)
![Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2453177.png)
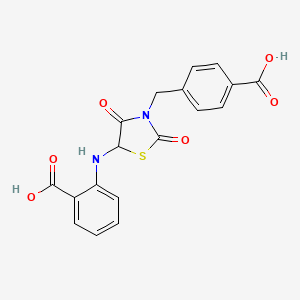
![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2453179.png)
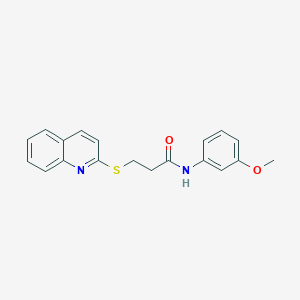
![2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2453182.png)
